Cas no 1181695-98-6 (N-(4-Butoxyphenyl)-2-chloropropanamide)

N-(4-ブトキシフェニル)-2-クロロプロパンアミドは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、ブトキシ基とクロロプロパンアミド基を有しており、高い反応性と選択性を示します。特に、医薬品や農薬の合成において、効率的な原料としての役割が期待されています。本化合物は、結晶性が高く、精製が容易であるため、実験室規模から工業生産まで幅広く適用可能です。また、安定性に優れており、長期保存にも適しています。これらの特性から、多様な化学反応への応用が可能で、研究開発の効率化に貢献します。

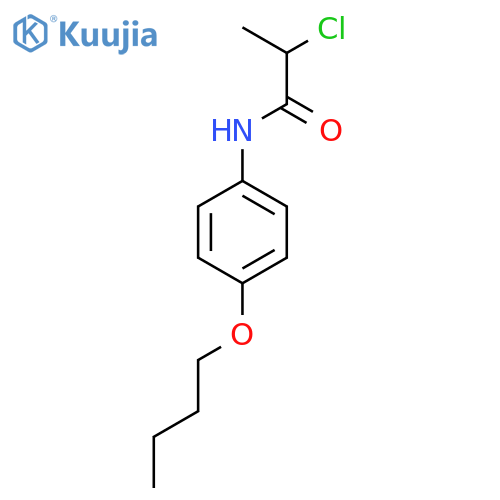

1181695-98-6 structure

商品名:N-(4-Butoxyphenyl)-2-chloropropanamide

CAS番号:1181695-98-6

MF:C13H18ClNO2

メガワット:255.740522861481

MDL:MFCD11923439

CID:4683753

N-(4-Butoxyphenyl)-2-chloropropanamide 化学的及び物理的性質

名前と識別子

-

- N-(4-Butoxyphenyl)-2-chloropropanamide

- propanamide, N-(4-butoxyphenyl)-2-chloro-

-

- MDL: MFCD11923439

- インチ: 1S/C13H18ClNO2/c1-3-4-9-17-12-7-5-11(6-8-12)15-13(16)10(2)14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)

- InChIKey: YLVYZFLOYDRNFH-UHFFFAOYSA-N

- ほほえんだ: ClC(C)C(NC1C=CC(=CC=1)OCCCC)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 228

- トポロジー分子極性表面積: 38.3

N-(4-Butoxyphenyl)-2-chloropropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB411049-5 g |

N-(4-Butoxyphenyl)-2-chloropropanamide |

1181695-98-6 | 5g |

€456.10 | 2023-04-24 | ||

| A2B Chem LLC | AI11636-5g |

N-(4-Butoxyphenyl)-2-chloropropanamide |

1181695-98-6 | >95% | 5g |

$620.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759261-5g |

n-(4-Butoxyphenyl)-2-chloropropanamide |

1181695-98-6 | 95% | 5g |

¥3402.00 | 2024-08-09 | |

| abcr | AB411049-10 g |

N-(4-Butoxyphenyl)-2-chloropropanamide |

1181695-98-6 | 10g |

€773.40 | 2023-04-24 | ||

| abcr | AB411049-5g |

N-(4-Butoxyphenyl)-2-chloropropanamide; . |

1181695-98-6 | 5g |

€445.00 | 2025-02-21 | ||

| abcr | AB411049-10g |

N-(4-Butoxyphenyl)-2-chloropropanamide; . |

1181695-98-6 | 10g |

€749.00 | 2025-02-21 | ||

| Ambeed | A769922-5g |

N-(4-BUtoxyphenyl)-2-chloropropanamide |

1181695-98-6 | 95% | 5g |

$405.0 | 2024-04-25 | |

| Ambeed | A769922-1g |

N-(4-BUtoxyphenyl)-2-chloropropanamide |

1181695-98-6 | 95% | 1g |

$133.0 | 2024-04-25 | |

| A2B Chem LLC | AI11636-10g |

N-(4-Butoxyphenyl)-2-chloropropanamide |

1181695-98-6 | >95% | 10g |

$884.00 | 2024-04-20 | |

| A2B Chem LLC | AI11636-500mg |

N-(4-Butoxyphenyl)-2-chloropropanamide |

1181695-98-6 | >95% | 500mg |

$384.00 | 2024-04-20 |

N-(4-Butoxyphenyl)-2-chloropropanamide 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1181695-98-6 (N-(4-Butoxyphenyl)-2-chloropropanamide) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1181695-98-6)N-(4-Butoxyphenyl)-2-chloropropanamide

清らかである:99%

はかる:5g

価格 ($):364.0